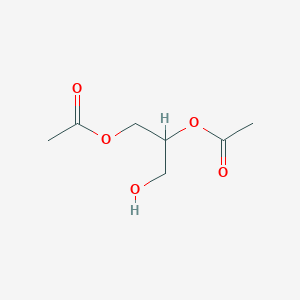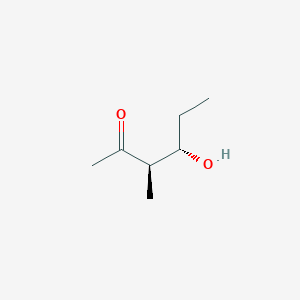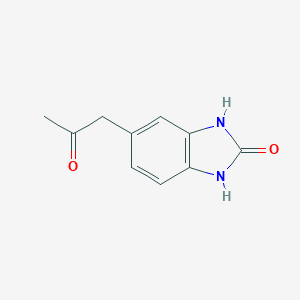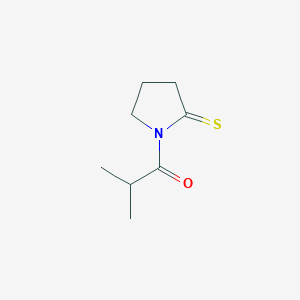
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of substituted cathinones. It was first synthesized in 1942 by Boehringer Ingelheim, a German pharmaceutical company, and has since gained popularity as a research chemical due to its unique properties.
Mécanisme D'action
MPA works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, MPA increases the levels of dopamine in the brain, leading to increased feelings of euphoria, energy, and alertness.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MPA are similar to other psychostimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of MPA has been associated with neurotoxicity and damage to the dopaminergic system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPA in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to be more potent than other psychostimulant drugs such as methylphenidate and modafinil. However, its potential for abuse and neurotoxicity must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on MPA. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders that involve dopamine dysregulation. Another area of interest is the development of safer and more selective dopamine reuptake inhibitors that can be used as therapeutic drugs. Additionally, more research is needed to fully understand the long-term effects of MPA on the brain and its potential for abuse.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 2-thiopyrrolidine with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MPA.
Applications De Recherche Scientifique
MPA has been widely studied for its potential use in pharmacology and neuroscience research. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other psychostimulant drugs such as cocaine and amphetamines. This makes it a valuable tool for studying the role of dopamine in the brain and its effects on behavior.
Propriétés
Numéro CAS |
121003-08-5 |
|---|---|
Nom du produit |
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one |
Formule moléculaire |
C8H13NOS |
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3 |
Clé InChI |
DYGSTHUMFIIDIH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCC1=S |
SMILES canonique |
CC(C)C(=O)N1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



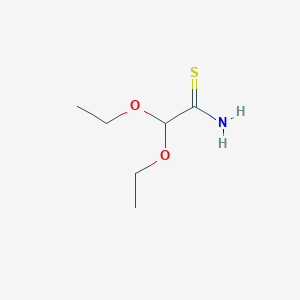

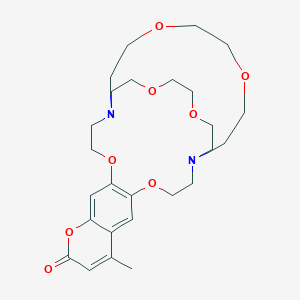
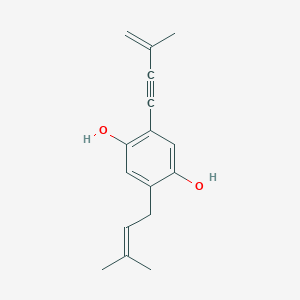
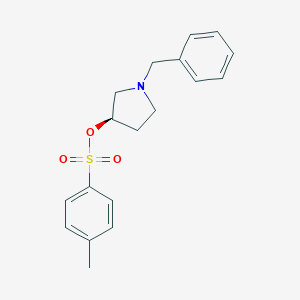
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
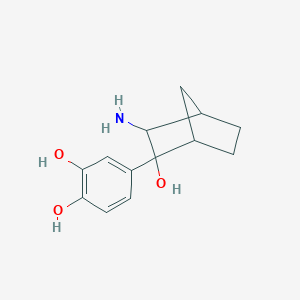
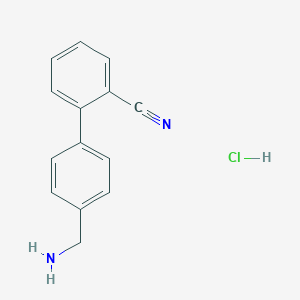
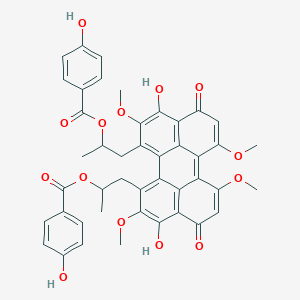
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
